molecular formula C11H9ClN2O B8283656 2-Chloro-5-(pyridin-2-ylamino)phenol

2-Chloro-5-(pyridin-2-ylamino)phenol

Cat. No.: B8283656
M. Wt: 220.65 g/mol
InChI Key: DMCQXRRZTWKUOL-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-2-ylamino)phenol is a chloro-substituted phenolic compound featuring a pyridin-2-ylamino group at the 5-position of the phenol ring. Its structure combines a halogenated aromatic system with a nitrogen-containing heterocycle, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-5-(pyridin-2-ylamino)phenol

InChI

InChI=1S/C11H9ClN2O/c12-9-5-4-8(7-10(9)15)14-11-3-1-2-6-13-11/h1-7,15H,(H,13,14)

InChI Key

DMCQXRRZTWKUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=C(C=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 2-Chloro-5-(pyridin-2-ylamino)phenol, differing in substituents, aromatic systems, or functional groups:

2-[4-(Aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol (7PC)
  • Molecular Formula : C₁₈H₁₅ClN₂O₂
  • Key Features: Chloro and hydroxyl groups on adjacent phenol rings. Pyridin-2-yl group at the 5-position and an aminomethyl substituent.
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol
  • Molecular Formula : C₁₂H₉ClN₂O
  • Key Features: A Schiff base structure with a pyridin-2-ylimino group. Simpler backbone but retains the chloro-pyridine motif, which may confer similar electronic properties .
5-Chloro-2-hydroxyaniline
  • Molecular Formula: C₆H₆ClNO
  • Key Features: Basic chloro-phenol derivative with an amino group. Lacks the pyridine moiety but serves as a foundational structure for understanding chloro-phenol reactivity and biological activity .
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
  • Molecular Formula: C₁₃H₇ClFNO
  • Key Features: Fluorine and cyano substituents introduce steric and electronic effects distinct from the target compound. Demonstrates how halogen and electron-withdrawing groups modulate aromatic interactions .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Notable Substituents
2-Chloro-5-(pyridin-2-ylamino)phenol ~220 (estimated) N/A Cl, NH-pyridin-2-yl, OH
7PC 326.78 N/A Cl, O-pyridin-2-yl, aminomethyl, OH
2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol 232.67 N/A Cl, imino-pyridin-2-yl, OH
5-Chloro-2-hydroxyaniline 143.57 N/A Cl, NH₂, OH
2-Chloro-5-phenylpyrimidine 190.63 N/A Cl, phenyl

Key Observations :

  • Pyridine-containing analogs (e.g., 7PC) exhibit higher molecular weights and complexity, which may impact their pharmacokinetic profiles.
  • Simpler derivatives like 5-chloro-2-hydroxyaniline prioritize reactivity at the amino and hydroxyl groups, useful for further functionalization.

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